1-[4-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[4-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of pyridine, chromene, and pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-(Prop-2-en-1-yloxy)benzaldehyde and 3-(pyridin-3-ylmethyl)chromene. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
1-[4-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol: A related compound with a similar structure but different functional groups.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities.
Uniqueness
1-[4-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H20N2O4 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-(4-prop-2-enoxyphenyl)-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H20N2O4/c1-2-14-31-19-11-9-18(10-12-19)23-22-24(29)20-7-3-4-8-21(20)32-25(22)26(30)28(23)16-17-6-5-13-27-15-17/h2-13,15,23H,1,14,16H2 |
InChI Key |
WHLMRCATEYFITR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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